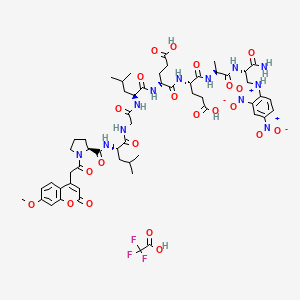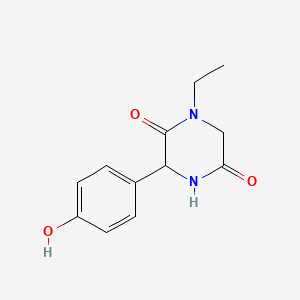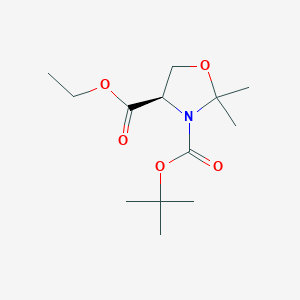
Ethyl (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethyl-substituted oxazolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with an aldehyde or ketone. This cyclization reaction is often catalyzed by an acid or base.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the oxazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反应分析
Types of Reactions
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Deprotected amines
科学研究应用
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antibiotics and antiviral agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the molecule, allowing it to participate in selective reactions. The oxazolidine ring can interact with biological targets, such as enzymes, through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
相似化合物的比较
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-methanol: Similar structure but with a hydroxyl group instead of an ester.
The uniqueness of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate lies in its ester functionality, which provides distinct reactivity and solubility properties compared to its analogs.
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
3-O-tert-butyl 4-O-ethyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChI 键 |
KOCROYYUTBXILU-SECBINFHSA-N |
手性 SMILES |
CCOC(=O)[C@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
规范 SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



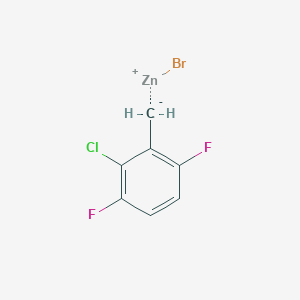
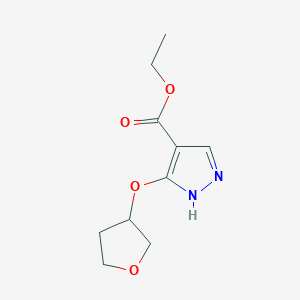
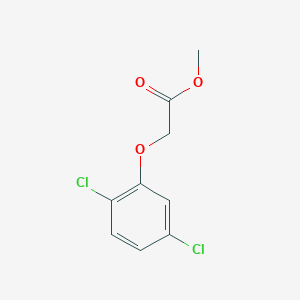
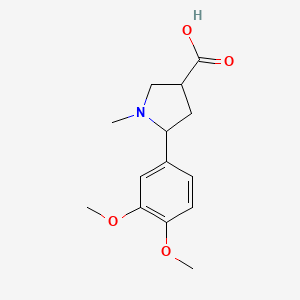
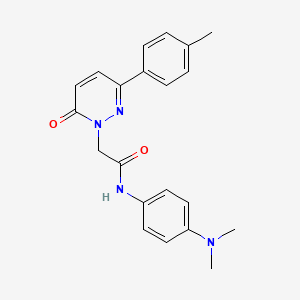


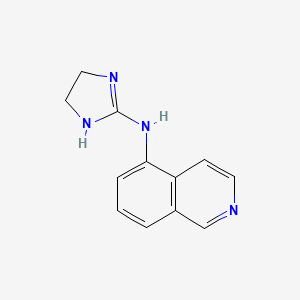
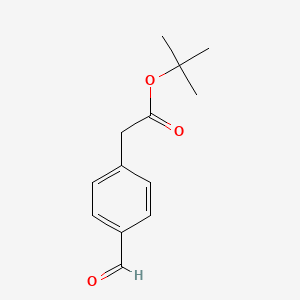
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
